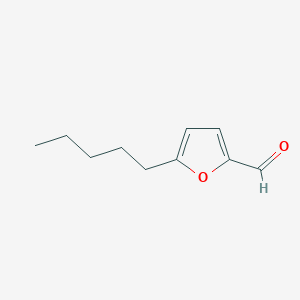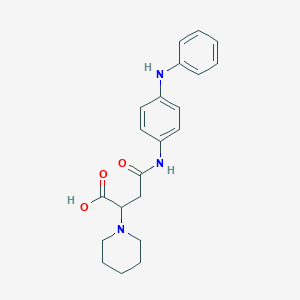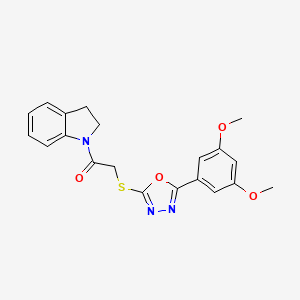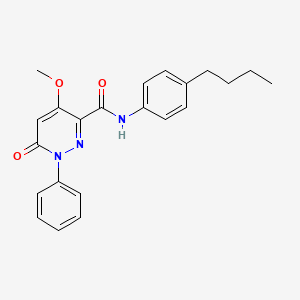
5-Pentylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentylfuran-2-carbaldehyde is a chemical compound with the CAS Number: 68532-62-7 . It has a molecular weight of 166.22 and is a liquid at room temperature . This compound has become increasingly important in scientific research in recent years.
Molecular Structure Analysis
The InChI code for 5-Pentylfuran-2-carbaldehyde is 1S/C10H14O2/c1-2-3-4-5-9-6-7-10 (8-11)12-9/h6-8H,2-5H2,1H3 . This indicates that the compound has a furan ring with a pentyl group and a carbaldehyde group attached to it.Physical And Chemical Properties Analysis
5-Pentylfuran-2-carbaldehyde is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalytic Reduction of Biomass-Derived Furanic Compounds
Research on biomass-derived furanic compounds like 5-Pentylfuran-2-carbaldehyde focuses on their catalytic reduction using hydrogen over heterogeneous catalysts. This process is pivotal for converting oxygen-rich compounds into valuable chemicals and fuels. Studies have shown the feasibility of selectively producing a range of products, including alcohols and furans, through hydrogenation and rearrangement reactions, underscoring the compound's significance in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).
Atmospheric Degradation of Alkylfurans
The atmospheric chemistry of alkyl derivatives of furan, including 5-Pentylfuran-2-carbaldehyde, has been explored to understand their reactions with chlorine atoms. These reactions are crucial for assessing the environmental fate of these compounds. Major products identified include various chlorinated and oxidized derivatives, highlighting the compound's role in atmospheric degradation processes and its impact on air quality (Villanueva et al., 2009).
Maillard Reaction Under Physiological Conditions
5-Pentylfuran-2-carbaldehyde has been detected as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the cooking of foods. This discovery under physiological conditions suggests the compound's relevance in understanding the complexities of food chemistry and its potential effects on nutrition and health (Njoroge, Sayre, & Monnier, 1987).
Cytotoxic Activity of Heterocyclic Aldehydes
Studies have also explored the synthesis and cytotoxic activity of silacycloalkyl-substituted heterocyclic aldehydes, including derivatives of 5-Pentylfuran-2-carbaldehyde. These compounds have shown promising in vitro antitumor activity against various cancer cell lines, offering insights into the development of new therapeutic agents (Lukevics et al., 2005).
Synthesis of Pyrrole-2-Carbaldehydes
Research on the synthesis of pyrrole-2-carbaldehydes, which are structurally related to 5-Pentylfuran-2-carbaldehyde, has provided new methodologies for the preparation of these compounds. Such studies are fundamental for advancing synthetic chemistry and developing novel compounds with potential applications in various industries (Petrova et al., 2014).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for the study of 5-Pentylfuran-2-carbaldehyde are not mentioned in the literature, the increasing importance of furan derivatives in scientific research suggests that further studies on the synthesis, properties, and applications of these compounds, including 5-Pentylfuran-2-carbaldehyde, are likely .
Wirkmechanismus
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Eigenschaften
IUPAC Name |
5-pentylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(8-11)12-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQLNCPOJXZEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68532-62-7 |
Source


|
| Record name | 5-pentylfuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)


![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)

![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)
